Cas no 5057-93-2 ((2R,3S)-2,3-dihydroxy-butanoic acid)

(2R,3S)-2,3-dihydroxy-butanoic acid structure
5057-93-2 structure
Product Name:(2R,3S)-2,3-dihydroxy-butanoic acid
Numero CAS:5057-93-2
MF:C4H8O4
MW:120.103921890259
CID:933945
PubChem ID:10964471
Update Time:2025-04-19

(2R,3S)-2,3-dihydroxy-butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3S)-2,3-dihydroxy-butanoic acid
    • (2S,3R)-2,3-Dihydroxybutanoic acid
    • 4-deoxy-threonic acid
    • butanoic acid, 2,3-dihydroxy-, (2S,3R)-
    • 4-Deoxythreonic acid
    • 4-deoxy-threonate
    • (+/-)-erythro-2,3-dihydroxybutyric acid
    • 1Q7QK2AE75
    • 15851-58-8
    • 5057-93-2
    • CHEBI:86391
    • EN300-6974806
    • Q27159126
    • SCHEMBL7521221
    • 2,3-threo-dihydroxybutyric acid
    • (+/-)-erythro-2,3-dihydroxybutyrate
    • Butyric acid, 2,3-dihydroxy-, D-threo-
    • (2R,3S)-rel-2,3-dihydroxy--Butanoic acid
    • rel-(2R,3S)-2,3-Dihydroxybutanoic acid
    • 4-Deoxythreonic acid, (-)
    • AT23378
    • (-)-Threo-2,3-dihydroxybutyric acid
    • (R*,S*)-2,3-dihydroxybutanoate
    • UNII-1Q7QK2AE75
    • 4-deoxythreonate
    • [2S,3R,(-)]-2,3-Dihydroxybutyric acid
    • DTXSID401283459
    • (2R,3S)-rel-2,3-dihydroxy--Butanoate
    • (R*,S*)-2,3-dihydroxybutanoic acid
    • 2,3-threo-dihydroxybutyrate
    • erythro-2,3-dihydroxybutyric acid
    • erythro-2,3-dihydroxybutyrate
    • Inchi: 1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
    • Chiave InChI: LOUGYXZSURQALL-GBXIJSLDSA-N
    • Sorrisi: O[C@H](C)[C@@H](C(=O)O)O

Proprietà calcolate

  • Massa esatta: 120.04224
  • Massa monoisotopica: 120.04225873g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 2
  • Complessità: 90
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • PSA: 77.76

(2R,3S)-2,3-dihydroxy-butanoic acid Letteratura correlata

Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd